2-Phenyl-1,3-dioxolane-4-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDDNHGBAJNKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937834 | |
| Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-39-0 | |
| Record name | 2-Phenyl-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Dioxolane-4-methanol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzylideneglycerol | |
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| Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |
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| Record name | 2-phenyl-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.420 | |
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| Record name | (2-PHENYL-1,3-DIOXOLAN-4-YL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD6JK979Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Contextualization Within Dioxolane Chemistry and Glycerol Derivatives
2-Phenyl-1,3-dioxolane-4-methanol is chemically classified as a cyclic acetal (B89532) formed from the reaction of an aldehyde (benzaldehyde) and a triol (glycerol). hmdb.caresearchgate.net This places it at the intersection of two significant areas of chemical research: the chemistry of 1,3-dioxolanes and the chemical transformation of glycerol (B35011).
The parent structure, 1,3-dioxolane (B20135), is a five-membered saturated heterocycle containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com These structures are primarily formed through the acid-catalyzed acetalization or ketalization of aldehydes and ketones with ethylene (B1197577) glycol or, in the case of this compound, with glycerol. chemicalbook.comwikipedia.org The reaction between glycerol and benzaldehyde (B42025), often facilitated by an acid catalyst, yields a mixture of the five-membered 1,3-dioxolane ring and the six-membered 1,3-dioxane (B1201747) ring. researchgate.netnih.gov Research has focused on developing catalysts and reaction conditions that selectively favor the formation of the 1,3-dioxolane isomer, which is often the desired product. researchgate.netnih.gov
The synthesis of this compound is also deeply rooted in the field of biomass valorization. Glycerol is a major byproduct of the biodiesel industry, and its abundance has driven extensive research into converting it into value-added chemicals. mdpi.comthieme-connect.de The conversion of glycerol into acetals and ketals, such as this compound and its analogue solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), represents a key strategy in this endeavor. mdpi.comthieme-connect.de These derivatives have found applications as fuel additives, plasticizers, and as valuable intermediates in the synthesis of more complex molecules. researchgate.netthieme-connect.de
Significance of the 1,3 Dioxolane Core Structure in Organic Synthesis
The 1,3-dioxolane (B20135) ring system, the central feature of 2-Phenyl-1,3-dioxolane-4-methanol, is a cornerstone of modern organic synthesis, primarily due to its role as a protecting group.
Protecting Group Chemistry: The formation of a 1,3-dioxolane is a standard and robust method for the protection of 1,2-diols and carbonyl groups (aldehydes and ketones). organic-chemistry.orgthieme-connect.de This strategy is employed to mask the reactivity of these functional groups while other parts of a molecule undergo chemical transformations. The stability of the dioxolane ring under various conditions—specifically basic, reductive, and oxidative environments—makes it highly versatile. thieme-connect.de The protection can be readily reversed under acidic conditions, regenerating the original diol or carbonyl group. thieme-connect.de This stability and ease of removal are critical in multi-step syntheses of complex natural products and pharmaceuticals. wikipedia.org
Stereochemical Control: The formation and subsequent reactions of substituted 1,3-dioxolanes can be highly stereoselective. Chiral 1,3-dioxolanes, derived from enantiomerically pure materials like lactic or mandelic acid, serve as valuable chiral auxiliaries. mdpi.com They can direct the stereochemical outcome of reactions, such as alkylations or cycloadditions, allowing for the synthesis of specific stereoisomers of a target molecule. mdpi.com For instance, chiral 1,3-dioxolan-4-ones have been used as chiral benzoyl anion equivalents in Michael additions. mdpi.com While this compound itself is often studied as a racemic mixture, its chiral variants are important building blocks for enantiomerically pure pharmaceuticals, including β-blockers. thieme-connect.de
Overview of Research Trajectories for 2 Phenyl 1,3 Dioxolane 4 Methanol
Catalytic Acetalization of Glycerol with Benzaldehyde
The condensation reaction between glycerol and benzaldehyde is a significant pathway for producing value-added, environmentally friendly chemicals. nih.gov These products, including 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives, have applications as fuel additives, solvents, and in the pharmaceutical and cosmetic industries. nih.govresearchgate.net The reaction is typically catalyzed by Brønsted or Lewis acids. nih.gov The direct functionalization of glycerol with benzaldehyde can lead to high glycerol conversion, with the selectivity towards the five-membered (dioxolane) or six-membered (dioxane) ring being a key area of research. researchgate.net
Homogeneous Acid Catalysis: Mechanism and Optimization Parameters
Homogeneous acid catalysis is a traditional and effective method for glycerol acetalization. The mechanism involves the protonation of the carbonyl group of benzaldehyde by the acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl groups of glycerol to form a hemiacetal intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the cyclic acetal (B89532) products. The choice of catalyst and reaction conditions significantly influences the product distribution and yield. dntb.gov.uathieme-connect.de
Various homogeneous acid catalysts have been employed for the acetalization of glycerol, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). nih.govthieme-connect.de
p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst that has demonstrated high efficacy. In studies using p-TsOH, the reaction can achieve high yields of acetal products. researchgate.netthieme-connect.de It is often preferred due to its strong acidity and relatively lower corrosivity (B1173158) compared to mineral acids. Traditional preparation methods often utilize p-TsOH with a large excess of the carbonyl compound. thieme-connect.de
Sulfuric Acid (H2SO4) is another strong acid catalyst used in this reaction. thieme-connect.de It effectively promotes the reaction, though its use can present challenges related to product separation and catalyst neutralization, leading to effluent production. thieme-connect.de
Hydrochloric Acid (HCl) is also a viable catalyst for this transformation. nih.govgoogle.com Like H2SO4, it is a strong mineral acid that can facilitate high conversion rates but shares similar drawbacks regarding environmental impact and downstream processing.
The selectivity of the reaction can be influenced by the catalyst. For instance, direct ketalization of glycerol using p-TsOH can result in a mixture of the five-membered dioxolane and the six-membered dioxane products. thieme-connect.de
Optimizing reaction conditions is crucial for maximizing the yield of this compound and influencing the isomeric ratio. Key parameters include the molar ratio of reactants, catalyst loading, reaction time, and temperature.
Molar Ratio : The ratio of glycerol to benzaldehyde affects glycerol conversion. Studies have shown that increasing the concentration of benzaldehyde can shift the reaction equilibrium, favoring a higher yield of cyclic acetals. researchgate.net For example, research using p-TsOH found that a glycerol to benzaldehyde molar ratio of 1.2:1 was optimal, contributing to a maximum acetal yield of 97% (based on benzaldehyde). researchgate.net Another study using a sulfated zirconia catalyst found a 1:3 molar ratio of glycerol to benzaldehyde gave 87.20% selectivity for the dioxolane product, while a 1:5 ratio gave a slightly higher conversion but lower selectivity. nih.govnih.gov
Catalyst Loading : The amount of catalyst is a critical factor. For p-TsOH, a specific loading of 0.15 g for a given reactant scale was identified as optimal. researchgate.net For a heterogeneous sulfated CeO2–ZrO2 catalyst, a 9 wt% loading resulted in the highest glycerol conversion. nih.govnih.gov
Temperature : Temperature has a positive effect on glycerol conversion. researchgate.net However, it can also promote the formation of undesired byproducts. researchgate.net Reactions are often conducted at elevated temperatures, such as 100°C or 120°C, to achieve high conversion rates within a reasonable timeframe. nih.govresearchgate.net
Reaction Time : The duration of the reaction is important, as selectivity can change over time. researchgate.net A study using p-TsOH reported an optimal reaction time of 4 hours. researchgate.net In another system using a tin-based catalyst, a reaction time of 240 minutes at 120°C resulted in up to 95% glycerol conversion. researchgate.net
The following table summarizes the optimization of reaction parameters from a study using p-TsOH as the catalyst. researchgate.net
| Parameter | Condition | Outcome |
| n(glycerol):n(benzaldehyde) | 1.2:1 | Maximum yield |
| Catalyst Amount | 0.15 g | Optimal performance |
| Water Carrying Agent | 15 mL | Effective water removal |
| Reaction Time | 4 hours | 97% Acetal Yield |
This interactive table is based on data for a reaction catalyzed by p-TsOH.
Heterogeneous Catalysis for Acetalization
To overcome the separation and environmental issues associated with homogeneous catalysts, significant research has focused on developing solid acid heterogeneous catalysts. thieme-connect.de These catalysts, which include materials like resins, zeolites, and mesoporous silicas, can be easily recovered from the reaction mixture and reused, making the process more sustainable. dntb.gov.uathieme-connect.de The surface acidity and porosity of these materials are key factors contributing to their catalytic activity. nih.gov
Mesoporous silica (B1680970) materials like SBA-15 are excellent candidates for catalyst supports due to their high surface area, large pore volume, and ordered pore structure. mdpi.commdpi.com The incorporation of aluminum into the SBA-15 framework (creating Al-SBA-15) generates Brønsted acid sites, enhancing its catalytic activity for acid-catalyzed reactions. mdpi.com
The design of these catalysts involves incorporating heteroatoms, such as aluminum, into the silica matrix. researchgate.net This can be achieved through direct synthesis or post-synthesis grafting methods. mdpi.com The resulting Al-SBA-15 materials possess strong acid sites that are crucial for their catalytic performance. mdpi.com In the context of glycerol acetalization, catalysts like Hf/SBA-15 have been synthesized and tested. A 10% Hf/SBA-15 catalyst showed significant activity in the acetalization of glycerol with benzaldehyde, yielding a mixture of the six-membered (1,3-dioxane) and five-membered (1,3-dioxolane) acetals with 43% and 21% selectivity, respectively. researchgate.net The catalyst demonstrated good reusability for up to five cycles without a significant loss in activity. researchgate.net
The performance of these catalysts is closely linked to their structural and acidic properties. The hexagonal arrangement of parallel mesopore channels in SBA-15 provides excellent transport pathways, giving reactants better access to the active acid sites. mdpi.com
Molybdenum-based catalysts have emerged as effective options for various chemical transformations, owing to the variable oxidation states of molybdenum (Mo). nih.gov In the context of glycerol acetalization, heteropolyacids containing molybdenum, such as phosphomolybdic acid (PMA), have shown high efficiency and remarkable selectivity.
Research has demonstrated that phosphomolybdic acid can act as a highly regioselective catalyst for the preparation of 1,3-dioxolane-4-methanol derivatives from glycerol. thieme-connect.de A key finding is that PMA forms a complex with glycerol, which then catalyzes the reaction with complete regiospecificity towards the five-membered ring product, achieving yields greater than 95%. thieme-connect.de In the reaction with acetophenone, a similar ketone, the PMA-catalyzed process gave the dioxolane derivative with complete regioselectivity, whereas using p-TsOH resulted in only 50% selectivity. thieme-connect.de
A significant advantage of this catalytic system is its reusability. The catalyst, being insoluble in the toluene (B28343) solvent used for product extraction, can be easily separated by decantation and reused for multiple cycles (up to ten times) without losing its activity or selectivity. thieme-connect.de This highlights the potential of molybdenum-based catalysts as robust and highly selective alternatives for the synthesis of this compound and related compounds.
Catalyst Recyclability and Stability Studies
The economic and environmental viability of synthesizing this compound is heavily dependent on the longevity and reusability of the catalysts employed. Heterogeneous catalysts are particularly favored for their ease of separation from the reaction mixture.
Research Findings:
Solid acid catalysts, such as the Amberlyst® series, have demonstrated significant potential in acetalization and transacetalization reactions. researchgate.net Studies involving the synthesis of related dioxolanes, like solketal (B138546), show that these polymer-based catalysts can be used for multiple reaction cycles. For instance, in the acetalization of glycerol, certain catalysts retain over 90% of their activity even after five consecutive uses. researchgate.net This high level of stability and recyclability is crucial for industrial-scale production, minimizing waste and reducing operational costs. The catalyst's performance is often evaluated by monitoring the conversion rate and product selectivity over a series of cycles.
Table 1: Catalyst Recyclability in Acetalization Data based on analogous solketal synthesis.
| Cycle Number | Catalytic Activity Retention |
|---|---|
| 1 | 100% |
| 2 | ~95% |
| 3 | ~93% |
| 4 | ~91% |
Solvent Effects in Acetalization Processes
The choice of solvent can significantly influence the rate and equilibrium position of acetalization reactions. Solvents are selected based on their ability to dissolve reactants, their inertness to reaction conditions, and their role in by-product removal. Typical solvents used for acetal formation include hexane (B92381), toluene, and diethyl ether. google.com
In many modern synthetic protocols, there is a strong emphasis on "green chemistry," which encourages the reduction or elimination of volatile organic solvents. Solventless, or neat, reaction conditions are therefore highly attractive. The transacetalization of solketal with benzaldehyde, for example, can be effectively carried out in the absence of a solvent using a heterogeneous Amberlyst catalyst. researchgate.net This approach not only simplifies the purification process but also aligns with environmental sustainability goals by reducing chemical waste.
Kinetic and Thermodynamic Control of Acetalization
The formation of this compound from glycerol and benzaldehyde results in a mixture of diastereomers, primarily cis and trans isomers. The ratio of these isomers can be controlled by carefully managing the reaction conditions, a classic example of kinetic versus thermodynamic control.
Kinetic Control: At low temperatures (e.g., -70°C to 0°C), the reaction favors the formation of the less stable cis isomer. google.com This product is formed faster and is known as the kinetic product.
Thermodynamic Control: At higher temperatures (e.g., in boiling toluene or xylene), the reaction reaches equilibrium, favoring the formation of the more stable trans isomer, the thermodynamic product. google.com Over time, the initially formed cis isomer can convert to the trans isomer until the thermodynamic equilibrium is established.
This temperature-dependent equilibrium allows chemists to selectively synthesize the desired isomer by choosing the appropriate reaction temperature. google.com
Table 2: Effect of Temperature on Isomer Ratio
| Temperature | Predominant Isomer | Type of Control |
|---|---|---|
| Low (-70°C to 0°C) | cis | Kinetic |
Multi-step Synthetic Approaches to Dioxolane Derivatives
Derivatization from Glycidyl Methacrylate (B99206)
Glycidyl methacrylate (GMA) is a bifunctional monomer containing both an epoxide and a methacrylate group, making it a versatile starting material for complex syntheses. wikipedia.org A multi-step approach to dioxolane derivatives can be envisioned using GMA. The synthesis would involve two key transformations:
Epoxide Ring Opening: The epoxide ring of GMA can be opened under acidic or basic conditions to form a diol. This reaction creates the necessary 1,2-diol functionality.
Acetalization: The resulting diol can then undergo an acid-catalyzed reaction with benzaldehyde to form the 2-phenyl-1,3-dioxolane (B1584986) ring structure.
This pathway allows for the incorporation of the methacrylate group, which can be further modified or polymerized, leading to a wide range of functional materials derived from the core dioxolane structure. researchgate.netnih.gov
Halogenation-Hydrogenolysis Routes from Dioxolane Intermediates
Another advanced synthetic strategy involves the modification of pre-formed dioxolane structures through halogenation and subsequent hydrogenolysis. This route offers a way to introduce or alter functional groups on the dioxolane ring or its substituents.
The process typically involves:
Formation of a Dioxolane Intermediate: A suitable dioxolane, often with a functional group that can be converted to a halide, is synthesized first.
Halogenation: The intermediate is treated with a halogenating agent to replace a hydroxyl group or other leaving group with a halogen atom (e.g., chlorine or bromine).
Hydrogenolysis: The resulting halogenated dioxolane is then subjected to catalytic hydrogenolysis. google.com This step involves reacting the compound with hydrogen gas in the presence of a metal catalyst (such as Palladium on carbon), which cleaves the carbon-halogen bond and replaces it with a carbon-hydrogen bond. nih.gov
This method is particularly useful for the deoxygenation of related structures or for creating specific substitution patterns that are not easily accessible through direct acetalization. nih.gov
Transacetalization Reactions for this compound Production
Transacetalization is an equilibrium-driven reaction that provides an alternative to direct acetalization. In this process, an existing acetal or ketal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. For the synthesis of this compound, a common strategy is the reaction of benzaldehyde with solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). researchgate.net
The reaction involves the exchange of the acetone (B3395972) group from solketal with the benzaldehyde group. researchgate.net This method is advantageous because solketal is readily available, being derived from glycerol, a byproduct of biodiesel production. mdpi.commdpi.com The use of heterogeneous acid catalysts like Amberlyst-15 is effective for this transformation, particularly under solvent-free conditions, which simplifies product isolation and enhances the process's environmental credentials. researchgate.net
Utilization of Solketal as a Precursor
A prominent and sustainable route to this compound involves the utilization of solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) as a starting material. researchgate.netatamanchemicals.com Solketal itself is a derivative of glycerol, a readily available and renewable byproduct from the biodiesel industry. nih.govthieme-connect.de This makes the synthesis pathway economically attractive and aligns with the principles of green chemistry.
The synthesis from solketal proceeds via a transacetalization reaction with benzaldehyde. researchgate.net In this process, the isopropylidene group of solketal is exchanged for a benzylidene group, yielding the desired this compound. This reaction is typically catalyzed by an acid. researchgate.net The use of solketal as a precursor offers a significant advantage as it is a protected form of glycerol, which can simplify the reaction and improve selectivity towards the desired 1,3-dioxolane product. atamanchemicals.com
The reaction is an equilibrium-limited process, and strategies to shift the equilibrium towards the product side are often employed. mdpi.com A kinetic study of the transacetalization of solketal with benzaldehyde has shown that the reaction follows pseudo-first-order kinetics under specific conditions. researchgate.net
Catalyst Systems for Transacetalization
The choice of catalyst is crucial for the efficient transacetalization of solketal to this compound. Both homogeneous and heterogeneous catalysts have been investigated to optimize reaction rates and product yields.
Heterogeneous acid catalysts are often preferred due to their ease of separation from the reaction mixture, potential for reuse, and reduced corrosion issues. researchgate.net Among the solid acid catalysts, ion-exchange resins like Amberlyst have demonstrated significant activity. researchgate.netresearchgate.net For instance, a kinetic study utilizing Amberlyst A46 showed its potential as an effective catalyst for the solventless transacetalization of solketal with benzaldehyde. researchgate.net
Other heterogeneous catalysts explored for similar acetalization reactions involving glycerol include heteropolyacids, such as phosphomolybdic acid, which has shown high regioselectivity in the formation of 1,3-dioxolane derivatives. thieme-connect.demdpi.com Sulfonic acid-modified mesostructured silicas and zeolites are also among the promising heterogeneous catalysts. mdpi.com
Homogeneous acid catalysts, such as p-toluenesulfonic acid (pTSA), have also been employed in acetalization reactions. mdpi.comlakeheadu.ca While often exhibiting high activity, their separation from the product can be challenging. researchgate.net Lewis acids, like tin(II) chloride, have also been used and show good performance with the advantage of being easily recoverable. mdpi.com
The selection of the catalyst system directly impacts the reaction conditions, such as temperature and reaction time, required to achieve high conversion and selectivity. Research continues to focus on developing novel and more efficient catalysts that can operate under milder conditions and offer enhanced stability and reusability.
Interactive Data Table: Catalyst Systems for Acetalization Reactions
| Catalyst Type | Catalyst Example | Substrates | Key Findings | Reference |
| Heterogeneous | Amberlyst A46 | Solketal, Benzaldehyde | Effective for solventless transacetalization. | researchgate.net |
| Heterogeneous | Phosphomolybdic Acid | Glycerol, various ketones | High regioselectivity for 1,3-dioxolane derivatives. | thieme-connect.de |
| Homogeneous | p-Toluenesulfonic Acid | Glycerol, Acetaldehyde | High yield (90%) of the dioxolane product. | mdpi.com |
| Homogeneous | Iron(III) Complex | Glycerol, Acetone | High selectivity towards solketal (five-membered ring). | mdpi.com |
Chirality and Stereogenic Centers in the Dioxolane Ring System
The molecular structure of this compound contains a five-membered dioxolane ring, which is the core of its stereochemical complexity. Chirality in this molecule arises from the presence of two stereogenic centers, which are carbon atoms bonded to four different substituent groups. jumedicine.com For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org
The specific stereogenic centers in the this compound molecule are:
Carbon-2 (C2): This carbon is part of the acetal functional group and is bonded to a hydrogen atom, a phenyl group, and two oxygen atoms within the dioxolane ring. The different pathways around the ring create a chiral environment.
Carbon-4 (C4): This carbon atom is bonded to a hydrogen atom, a hydroxymethyl group (-CH2OH), an oxygen atom at position 3, and the carbon-oxygen group at position 5 of the ring.
The presence of these two distinct chiral centers means that this compound can exist as up to four different stereoisomers (2^2 = 4). libretexts.orgpharmacy180.com These stereoisomers have unique three-dimensional arrangements of their atoms and are not superimposable on each other. libretexts.org
Diastereomeric and Enantiomeric Forms of this compound
The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. jumedicine.com The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. jackwestin.com
The four stereoisomers can be designated by the R/S configuration at each chiral center:
(2R, 4R)-2-phenyl-1,3-dioxolane-4-methanol
(2S, 4S)-2-phenyl-1,3-dioxolane-4-methanol
(2R, 4S)-2-phenyl-1,3-dioxolane-4-methanol
(2S, 4R)-2-phenyl-1,3-dioxolane-4-methanol
The (2R, 4R) and (2S, 4S) isomers form one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers form the second enantiomeric pair. Any other combination, such as comparing the (2R, 4R) isomer with the (2R, 4S) isomer, represents a diastereomeric relationship. libretexts.org
Formation of Cis and Trans Isomers in Acetalization
The synthesis of this compound typically involves the acetalization reaction between glycerol and benzaldehyde. This reaction leads to the formation of a mixture of diastereomers, which are classified as cis and trans isomers based on the relative orientation of the substituents on the dioxolane ring.
Cis Isomers: The phenyl group at C2 and the hydroxymethyl group at C4 are on the same side of the dioxolane ring. This corresponds to the (2R, 4S) and (2S, 4R) enantiomeric pair. google.com
Trans Isomers: The phenyl group at C2 and the hydroxymethyl group at C4 are on opposite sides of the ring. This corresponds to the (2R, 4R) and (2S, 4S) enantiomeric pair. google.com
The formation of these isomers is a direct consequence of the reaction mechanism and the stereochemical relationship between the starting materials and the transition states leading to the products. researchgate.net The identification of cis and trans isomers is often accomplished using techniques like ¹H NMR spectroscopy, where the chemical shifts of the C2 proton differ for the two diastereomers. researchgate.net
Factors Influencing Diastereomeric Ratios (e.g., Temperature)
The ratio of cis to trans diastereomers produced during the acetalization reaction is not necessarily 1:1 and can be influenced by various reaction conditions. One of the most significant factors is temperature. google.com
Research on the closely related compound 2-methyl-4-phenyl-1,3-dioxolane (B8692464) demonstrates a strong temperature effect on the isomer distribution. google.comgoogle.com Lower reaction temperatures tend to favor the formation of the cis isomers, while higher temperatures favor the formation of the trans isomers. google.comgoogle.com This suggests that the formation of the cis isomer is kinetically favored, while the trans isomer is the more thermodynamically stable product.
| Reaction Condition | Effect on Diastereomeric Ratio | Favored Isomer |
|---|---|---|
| Low Temperature | Kinetically controlled product formation | Cis Isomers |
| High Temperature | Thermodynamically controlled product formation | Trans Isomers |
Methodologies for Chiral Resolution and Enantioenrichment
Since acetalization of achiral precursors produces a racemic mixture of the cis and trans diastereomers, methods are required to separate these isomers to obtain enantiomerically pure compounds. This process is known as chiral resolution. wikipedia.org
Diastereomeric Salt Formation and Selective Crystallization
A classical and widely used method for resolving enantiomers is through the formation of diastereomeric salts, followed by separation based on differences in solubility. wikipedia.orgresearchgate.net Since this compound is an alcohol, it cannot form a salt directly. Therefore, it must first be derivatized. researchgate.net
The process typically involves these steps:
Derivatization: The racemic alcohol is reacted with a dicarboxylic anhydride, such as phthalic anhydride, to form a racemic mixture of phthalic monoesters. This introduces a carboxylic acid group, which is necessary for salt formation. researchgate.netlibretexts.org
Salt Formation: The mixture of acidic esters is then treated with an enantiomerically pure chiral base, such as (R)-α-methylbenzylamine or cinchonidine. wikipedia.orgresearchgate.net This reaction creates a mixture of two diastereomeric salts.
Selective Crystallization: Diastereomers have different physical properties, including solubility in a given solvent. jackwestin.com By carefully selecting the solvent and conditions, one of the diastereomeric salts can be induced to crystallize out of the solution while the other remains dissolved. researchgate.netunchainedlabs.com
Recovery: The crystallized salt is separated by filtration. A simple acid-base workup is then used to break the salt apart, regenerating the chiral base and yielding the enantiomerically enriched acidic ester. wikipedia.org Finally, hydrolysis of the ester group yields the desired pure enantiomer of the alcohol. libretexts.org
Chromatographic Separation of Diastereomeric Esters
An alternative and powerful method for chiral resolution involves the chromatographic separation of diastereomeric derivatives. jackwestin.comnih.gov This technique also relies on the fact that diastereomers have different physical properties, which leads to differential interactions with a stationary phase in a chromatography column. nih.gov
The general procedure is as follows:
Esterification: The racemic this compound is reacted with an enantiomerically pure chiral acid, known as a chiral resolving agent. nih.govnih.gov A common example is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.govresearchgate.net This reaction produces a mixture of two diastereomeric esters.
Chromatographic Separation: The mixture of diastereomeric esters can be separated using standard high-performance liquid chromatography (HPLC) with a non-chiral stationary phase, such as silica gel. nih.govnih.govresearchgate.net Because the diastereomers have different three-dimensional structures, they will interact differently with the stationary phase and elute from the column at different times, allowing for their collection as separate fractions. nih.gov
Hydrolysis: Once the diastereomeric esters are separated, each fraction is subjected to hydrolysis. This chemical step cleaves the ester bond, yielding the pure (R) or (S) enantiomer of the alcohol and recovering the chiral resolving agent. nih.govresearchgate.net
This method is highly effective for preparing enantiopure alcohols and can be monitored for efficiency using the separation factor (α) in the HPLC analysis. nih.gov
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation)
Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds, including precursors to this compound. This method leverages the inherent stereoselectivity of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic mixture. nih.gov The most common approach is the irreversible acylation of a racemic alcohol, where the enzyme catalyzes the acylation of one enantiomer at a significantly higher rate than the other. nih.govresearchgate.net This results in a mixture of an acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Lipases are frequently employed for these resolutions due to their broad substrate tolerance, stability in organic solvents, and lack of a need for cofactors. nih.gov The choice of lipase (B570770), acyl donor, solvent, and temperature are critical parameters that influence both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E). mdpi.com Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and lipases from Burkholderia cepacia and Candida rugosa are commonly screened for optimal activity. nih.govresearchgate.netresearchgate.net Vinyl acetate (B1210297) is a frequently used acyl donor because it produces a vinyl alcohol byproduct that tautomerizes to acetaldehyde, rendering the reaction irreversible. nih.gov
The stereopreference of many lipases can often be predicted by Kazlauskas' rule, which applies to the resolution of secondary alcohols. units.it This rule posits that for a secondary alcohol, the enzyme will preferentially acylate the enantiomer where the larger substituent is positioned on the left and the smaller substituent on the right when the hydroxyl group is pointing up. While this compound is a primary alcohol, the principles of enzymatic resolution are analogous, with the enzyme recognizing the stereocenter adjacent to the reaction site. For instance, in the resolution of similar dioxolane structures like solketal, lipases from Rhizopus oryzae and Pseudomonas fluorescens have demonstrated good enantiomeric excess when using vinyl butyrate (B1204436) as the acyl donor. researchgate.net
The effectiveness of a resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate (eeS) and the formed product (eeP). An ideal kinetic resolution achieves 50% conversion, yielding both the remaining substrate and the product in 100% ee. Research on various racemic alcohols demonstrates that high enantiomeric ratios (E > 200) are achievable, signifying excellent selectivity. mdpi.com
Table 1: Lipase-Catalyzed Kinetic Resolution of Various Alcohols This table presents findings from the kinetic resolution of various alcohols, illustrating the influence of different enzymes and conditions on enantioselectivity. Note that while data for this compound is not specifically detailed, these examples demonstrate the general principles and achievable outcomes of the technique.
| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Conversion (c) | Product ee | Enantiomeric Ratio (E) | Reference |
| tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Candida antarctica lipase B (CAL-B) | Vinyl acetate | Diisopropyl ether | ~50% | >99% | >200 | mdpi.com |
| 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Burkholderia cepacia lipase (Lipase-PS) | Vinyl acetate | Diisopropyl ether | N/A | 98% (S-acetate) | N/A | nih.govresearchgate.net |
| (R,S)-1-phenylethanol | Burkholderia cepacia lipase | Vinyl acetate | n-heptane/[EMIM][BF4] | 40.1% | 98.9% | >200 | researchgate.net |
| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | Isopropenyl acetate | Toluene/[EMIM][BF4] | 28.2% | 96.2% | 67.5 | mdpi.com |
Application of Chiral Auxiliaries in Stereoselective Synthesis
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy allows for the diastereoselective formation of new stereocenters. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This method is a cornerstone of asymmetric synthesis. wikipedia.org
In the context of synthesizing chiral dioxolane structures, chiral 1,3-dioxolan-4-ones derived from enantiomerically pure α-hydroxy acids, such as (R)- or (S)-mandelic acid, have proven to be effective chiral auxiliaries. mdpi.comresearchgate.net The synthesis involves the condensation of the chiral α-hydroxy acid with an aldehyde or ketone to form a diastereomeric mixture of 1,3-dioxolan-4-ones, which can be purified to a single diastereomer. mdpi.com The existing stereocenter from the mandelic acid (at C5) directs the stereoselective introduction of a new group at the C2 position.
The enolate of such a chiral dioxolanone can then react with various electrophiles (e.g., alkyl halides, aldehydes, nitroalkenes) with high diastereoselectivity. mdpi.com The bulky phenyl group and the substituent at C2 create a sterically defined environment that forces the electrophile to approach from the least hindered face, thereby controlling the configuration of the newly formed stereocenter. mdpi.com Once the desired stereochemistry is established, the auxiliary can be removed through methods like hydrolysis or oxidation to yield the enantiomerically enriched target molecule. researchgate.net For example, the dioxolanone can be treated with lead tetraacetate followed by acid hydrolysis to furnish chiral aldols or homoallylic alcohols without racemization. researchgate.net
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table provides examples of common chiral auxiliaries and their applications, illustrating the general strategy. The use of mandelic acid to form a chiral dioxolanone is particularly relevant to the synthesis of phenyl-substituted dioxolane structures.
| Chiral Auxiliary | Typical Application | Method of Removal | Reference |
| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael additions, Aldol reactions | Thermal fragmentation, Hydrolysis | mdpi.com |
| Evans' Oxazolidinones | Alkylation, Aldol, and Michael reactions | Hydrolysis (acidic or basic), Reductive cleavage | wikipedia.org |
| Camphorsultam | Michael additions, Claisen rearrangement | Hydrolysis (LiOH/H₂O₂) | wikipedia.org |
| (R)-1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of terpenes | Reductive cleavage | wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene reactions | Hydrolysis | wikipedia.org |
Stereoselective Formation of Substituted 1,3-Dioxolanes through Advanced Oxidations
Advanced oxidation methods provide a sophisticated route for the stereoselective synthesis of substituted 1,3-dioxolanes. A notable example involves a three-component assembly reaction utilizing the oxidation of alkenes with hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). mdpi.comresearchgate.net This process enables the stereoselective assembly of an alkene, a carboxylic acid, and a carbon nucleophile into a single dioxolane product. mdpi.com
The reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net The oxidation of the alkene substrate by the hypervalent iodine reagent in the presence of a carboxylic acid (like acetic acid) leads to the formation of this key intermediate. The neighboring acetoxy group participates in the reaction, ensuring the stereochemistry of the cation is controlled. The subsequent step involves the stereoselective trapping of this cation by a nucleophile, such as a silyl (B83357) enol ether, to complete the formation of the substituted 1,3-dioxolane. mdpi.com
The stereochemical outcome of the final product is therefore dependent on two key stereocontrolling events: the initial oxidative formation of the dioxolanyl cation and its subsequent nucleophilic trapping. mdpi.com Research has demonstrated that the geometry of the starting alkene dictates the stereochemistry of the product. For example, the reaction of cis-4-octene (B1353254) with PhI(OAc)₂ and acetic acid, followed by the addition of a silyl enol ether, yields a single diastereomer of the corresponding 1,3-dioxolane. researchgate.net Conversely, starting with trans-4-octene (B86139) under the same conditions produces the corresponding racemic chiral isomer, demonstrating the high stereospecificity of the process. researchgate.net
Table 3: Stereoselective Dioxolane Formation via Hypervalent Iodine Oxidation This table details the results from the three-component assembly reaction for the synthesis of substituted 1,3-dioxolanes, highlighting the stereospecificity based on the starting alkene geometry.
| Alkene Substrate | Hypervalent Iodine Reagent | Carboxylic Acid | Nucleophile | Product Diastereoselectivity | Yield | Reference |
| cis-4-Octene | PhI(OAc)₂ | Acetic Acid | Dimethyl ketene (B1206846) silyl acetal | Single diastereomer | 62% | mdpi.comresearchgate.net |
| trans-4-Octene | PhI(OAc)₂ | Acetic Acid | Dimethyl ketene silyl acetal | Single diastereomer (racemic) | 59% | mdpi.comresearchgate.net |
Chemical Transformations and Reactivity of 2 Phenyl 1,3 Dioxolane 4 Methanol
Ring Opening and Rearrangement Reactions of the Dioxolane Moiety
The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is susceptible to cleavage and rearrangement, particularly under acidic conditions. These reactions are fundamental to its chemical profile and are often governed by thermodynamic and kinetic factors.
The synthesis of 2-Phenyl-1,3-dioxolane-4-methanol from glycerol (B35011) and benzaldehyde (B42025) is an equilibrium process that also yields its structural isomer, the six-membered ring 2-phenyl-1,3-dioxan-5-ol. rsc.org This reaction is typically catalyzed by acids. The ratio of the five-membered (dioxolane) to the six-membered (dioxane) product is influenced by reaction conditions such as temperature and the nature of the catalyst. rsc.org The formation of these two isomers occurs because glycerol has two primary hydroxyl groups and one secondary hydroxyl group, allowing for condensation with benzaldehyde at either the 1,2-positions (forming the dioxolane) or the 1,3-positions (forming the dioxane). thieme-connect.de Chromatographic analysis of the product mixture typically shows distinct peaks for the diastereomers of both the five-membered and six-membered ring products. rsc.org
Table 1: Isomer Formation in Glycerol Acetalization with Benzaldehyde This table illustrates the products formed during the acid-catalyzed reaction of glycerol and benzaldehyde.
| Reactants | Catalyst | Primary Products | Ring Size |
| Glycerol, Benzaldehyde | Acid (e.g., p-Toluenesulfonic acid) | (2-phenyl-1,3-dioxolan-4-yl)methanol | 5-membered |
| Glycerol, Benzaldehyde | Acid (e.g., p-Toluenesulfonic acid) | 2-phenyl-1,3-dioxan-5-ol | 6-membered |
Beyond the equilibrium with its dioxane isomer, the dioxolane ring can undergo other structural changes. The primary ring-opening reaction for cyclic acetals like this compound is acid-catalyzed hydrolysis. This reaction cleaves the acetal linkage, reverting the compound to its constituent components: glycerol and benzaldehyde. The kinetics of this hydrolysis are influenced by factors such as pH and steric hindrance within the molecule. semanticscholar.org While this is a ring-opening rather than a rearrangement, it is a key aspect of the dioxolane moiety's reactivity.
Functional Group Interconversions at the Methanol (B129727) Moiety
The primary alcohol group (-CH₂OH) on the dioxolane ring is a versatile site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This classic reaction is typically performed in the presence of an acid catalyst.
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a key reaction. nih.gov In the context of this compound, it can react with an existing ester (e.g., a fatty acid methyl ester in biodiesel production) to displace the original alcohol (e.g., methanol). researchgate.netmdpi.com This process is often catalyzed by either an acid or a base. Such reactions are fundamental in various industrial applications, including the synthesis of specialty chemicals and polymers.
Table 2: Examples of Functional Group Interconversions This table outlines common reactions involving the methanol moiety of the title compound.
| Reaction Type | Reagent | Functional Group Transformation | Product Class |
| Esterification | Carboxylic Acid (R-COOH) | -CH₂OH → -CH₂O-C(=O)R | Ester |
| Transesterification | Ester (R'-COOR") | -CH₂OH → -CH₂O-C(=O)R' | New Ester |
| Halogenation | Thionyl Chloride (SOCl₂) | -CH₂OH → -CH₂Cl | Alkyl Halide |
| Nucleophilic Substitution | Nucleophile (e.g., CN⁻) on Halide | -CH₂Cl → -CH₂CN | Nitrile |
The hydroxyl group of the methanol moiety is a poor leaving group for nucleophilic substitution. Therefore, it is typically first converted into a better leaving group, such as a tosylate, mesylate, or a halide. For instance, reaction with thionyl chloride (SOCl₂) or a similar halogenating agent can convert the alcohol to 4-(chloromethyl)-2-phenyl-1,3-dioxolane. googleapis.com This chlorinated derivative can then readily undergo Sₙ2 reactions with a wide variety of nucleophiles. This two-step sequence allows for the introduction of numerous functional groups at the 4-position of the dioxolane ring, significantly expanding the synthetic utility of the parent compound. researchgate.netresearchgate.net
Polymerization Chemistry Involving this compound Derivatives
Derivatives of this compound are important monomers in the field of polymer chemistry, particularly in radical ring-opening polymerization (rROP). A key derivative is 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene (B1206846) acetal. researchgate.netrsc.org This monomer can be synthesized from a precursor like 2-chloromethyl-4-phenyl-1,3-dioxolane through a dehydrochlorination reaction. researchgate.net
MPDL undergoes free-radical polymerization where the radical attack leads to the opening of the dioxolane ring, incorporating an ester group into the backbone of the resulting polymer. researchgate.netkisti.re.kr This process yields a polyester, poly[-(β-phenyl)butyrolactone], and is notable for proceeding with essentially quantitative ring-opening. researchgate.net
Furthermore, MPDL can be copolymerized with conventional vinyl monomers such as styrene and methyl methacrylate (B99206). researchgate.netrsc.org This introduces ester linkages into the polymer backbone, rendering the resulting copolymers, like poly(MPDL-co-styrene), susceptible to hydrolytic degradation. researchgate.net This strategy is used to create degradable analogues of otherwise stable commodity plastics, offering a route to more environmentally benign materials. rsc.org
Free Radical-Initiated Solution Copolymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl Methacrylate (PDMMA)
The derivative of this compound, (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate (PDMMA), can undergo free radical-initiated solution copolymerization. A notable example is its copolymerization with styrene in a 1,4-dioxane solvent. tandfonline.com The resulting copolymers have been thoroughly characterized using various analytical techniques, including IR, ¹H-NMR, and ¹³C-NMR spectroscopy. tandfonline.com
The composition of the copolymers is typically determined through elemental analysis. tandfonline.com Further characterization using gel permeation chromatography provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity indices. tandfonline.com Thermal properties, such as glass transition temperatures, are investigated using differential scanning calorimetry and thermogravimetric analysis. tandfonline.com
A critical aspect of understanding the copolymerization process is the determination of monomer reactivity ratios. These ratios indicate the relative reactivity of the monomers towards the growing polymer chains. tulane.edu For the PDMMA-styrene system, reactivity ratios have been calculated using established methods like the Kelen-Tüdös and Fineman-Ross equations. tandfonline.com
Monomer Reactivity Ratios for PDMMA (r₁) and Styrene (r₂) Copolymerization
| Method | r₁ (PDMMA) | r₂ (Styrene) |
|---|---|---|
| Kelen-Tüdös | 0.183 ± 0.001 | 0.34 ± 0.002 |
| Fineman-Ross | 0.201 ± 0.042 | 0.441 ± 0.220 |
Radical Ring-Opening Polymerization of Dioxolane Monomers
Derivatives of 2-phenyl-1,3-dioxolane (B1584986) are effective monomers in radical ring-opening polymerization (rROP). Specifically, 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal, undergoes facile radical isomerization polymerization. researchgate.net This process combines the benefits of both radical and ring-opening polymerization, allowing for the production of polyesters under mild conditions. researchgate.netresearchgate.net
The polymerization of 2-methylene-4-phenyl-1,3-dioxolane proceeds via a ring-opening mechanism that is facilitated by the stability of the radical intermediates formed during the reaction. researchgate.net The reaction results in a polyester, poly[-(β-phenyl)butyrolactone], with the process showing nearly complete regioselective ring-opening due to the formation of a more stable secondary benzyl free radical. researchgate.net This type of polymerization is significant as it introduces ester groups into the backbone of addition copolymers, which can impart biodegradability to the resulting materials. researchgate.net
The synthesis of the monomer, 2-methylene-4-phenyl-1,3-dioxolane, has been achieved through an acetal exchange reaction followed by dehydrochlorination. researchgate.net This monomer has been shown to undergo essentially quantitative free radical ring-opening at temperatures ranging from 60–150°C. researchgate.net Furthermore, its copolymerization with conventional vinyl monomers like styrene and methyl methacrylate also proceeds with almost complete ring opening. researchgate.netrsc.org
Reactions as a Precursor to Advanced Intermediates
Beyond polymerization, the dioxolane framework, particularly when substituted, serves as a valuable precursor in the synthesis of more complex organic molecules.
Reactions with Aldehydes and Lithium Enolates of Dioxolanones
The dioxolane ring can react under various conditions. For instance, the acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane derivatives has been studied to understand the reaction mechanisms. semanticscholar.org The stability and reactivity of the acetal linkage are key factors in these transformations.
In more complex synthetic applications, lithium enolates derived from substituted 1,3-dioxolan-4-ones are used in addition reactions. A specific example involves the addition of the lithium enolates of (2S,5S)-2-tert-butyl-2-methyl-5-phenyl-1,3-dioxolan-4-one to benzylbenzylideneamine. researchgate.net This type of Mannich reaction is significant for synthesizing 2-phenylisoserines, which are analogs of the amino acid side chain found in important bioactive molecules. researchgate.net These reactions lead to the formation of new C-C bonds and can create molecules with significant stereochemical complexity. researchgate.net
Role in Complex Organic Synthesis As a Building Block and Chiral Auxiliary
Utilization as a Versatile Chiral Building Block
The inherent chirality and functional group array of 2-Phenyl-1,3-dioxolane-4-methanol make it a sought-after starting material for the synthesis of a wide range of enantiomerically pure compounds. Its rigid dioxolane ring structure provides a predictable stereochemical platform, influencing the outcome of subsequent chemical transformations.
Enantioselective Synthesis of Chiral Glycidic Acid Derivatives
While direct utilization of this compound in the synthesis of chiral glycidic acid derivatives is not extensively documented, the closely related class of 1,3-dioxolan-4-ones, derived from α-hydroxy acids, provides a strong precedent for its potential in this area. The Darzens reaction, a classic method for glycidic ester synthesis, can be rendered enantioselective through the use of chiral auxiliaries. The chiral environment provided by the dioxolane ring of a suitable derivative of this compound could effectively control the facial selectivity of the initial nucleophilic attack on a carbonyl compound, leading to the formation of a specific stereoisomer of the resulting glycidic acid derivative. The conversion of amphetamine pre-precursors, such as 2-methyl-3-phenyl glycidate, highlights the importance of glycidic acid derivatives as synthetic intermediates. hmdb.ca
Scaffold for Complex Molecular Architectures
The rigid 1,3-dioxolane (B20135) framework of this compound serves as an excellent scaffold for the construction of intricate molecular architectures. This is particularly evident in the synthesis of natural products and their analogues. For instance, the core structures of many biologically active molecules, such as acetogenins, feature tetrahydrofuran (B95107) rings. Methodologies for the stereoselective synthesis of substituted tetrahydrofurans often involve the cyclization of precursors derived from chiral building blocks. nih.gov The stereocenters present in this compound can be strategically utilized to direct the formation of new stereocenters during the construction of these complex cyclic systems.
Chiral Auxiliary Applications in Asymmetric Reactions
A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to control the stereochemical outcome of a reaction. This compound and its derivatives are well-suited for this role due to the stereochemical influence of the phenyl group and the defined conformation of the dioxolane ring.
Directing Stereochemical Outcomes in Various Transformations
The utility of chiral 1,3-dioxolan-4-ones, which share a core structure with derivatives of this compound, in directing stereochemical outcomes is well-established. These auxiliaries have been successfully employed in a variety of carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions. researchgate.netmdpi.com For example, the Michael addition of the lithium enolate of a chiral 1,3-dioxolan-4-one (B8650053) to an α,β-unsaturated compound proceeds with high diastereoselectivity, dictated by the chiral auxiliary. researchgate.netmdpi.com The bulky phenyl group in a derivative of this compound would be expected to effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming reagent to the opposite face. This principle is fundamental to achieving high levels of asymmetric induction.
A study on the stereoselective formation of substituted 1,3-dioxolanes demonstrated that an aryl group at the 4-position of a dioxolanyl cation can control the diastereoface selectivity in nucleophilic trapping. organic-chemistry.org This finding supports the potential of this compound derivatives to act as effective stereodirecting groups.
Development of Novel Chiral Ligands for Catalysis
The primary alcohol functionality of this compound provides a convenient handle for its incorporation into more complex molecules, including chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of catalysts that enable the synthesis of enantiomerically enriched products. By modifying the hydroxyl group, this compound can be tethered to phosphorus, nitrogen, or other coordinating atoms to create novel bidentate or polydentate ligands.
For instance, chiral P-N ligands derived from L-proline have been synthesized and successfully applied in palladium-catalyzed dimerization of styrene. mdpi.com The synthesis of chiral aziridine (B145994) ligands for asymmetric alkylation with alkylzincs further illustrates the importance of chiral scaffolds in ligand design. researchgate.net The well-defined stereochemistry of this compound makes it an attractive candidate for the development of new classes of chiral ligands that could find application in a wide range of metal-catalyzed asymmetric transformations.
Intermediate for Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable intermediate for the synthesis of various heterocyclic systems, particularly those containing oxygen and nitrogen.
One notable application is in the synthesis of oxazolidinones, a class of antibiotics that includes the drug linezolid (B1675486). The synthesis of linezolid often involves the use of chiral precursors derived from glycerol (B35011), such as (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one. derpharmachemica.com The structural similarity of this compound to these precursors suggests its potential as a starting material for the synthesis of novel oxazolidinone derivatives. The synthesis of oxazolidin-2-ones can be achieved through various routes, including the reaction of amino alcohols with phosgene (B1210022) or its equivalents. organic-chemistry.orgorientjchem.orgnih.gov
Furthermore, derivatives of this compound can be converted into chiral tetrahydrofurans. The synthesis of chiral tetrahydrofuran derivatives has been achieved through the reduction of lactone carboxylic acids, which can be prepared via asymmetric methods. researchgate.net The transformation of the dioxolane moiety and the primary alcohol of this compound can be envisioned to lead to the formation of substituted tetrahydrofurans with controlled stereochemistry.
The versatility of this building block is further highlighted by the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene (B1206846) acetal (B89532) used in polymer chemistry. nih.gov This demonstrates that the core structure of this compound can be chemically manipulated to access a diverse range of reactive intermediates and functional molecules.
Synthesis of Substituted 1,3-Dithiolan-4-yl Methanol (B129727) Derivatives
The conversion of this compound into substituted 1,3-dithiolan-4-yl methanol derivatives represents a key transformation from an oxygen-based protecting group (acetal) to a sulfur-based one (thioacetal). While direct conversion is a nuanced process, established principles in organic synthesis allow for a plausible pathway. This transformation is significant as 1,3-dithiolanes are important intermediates in their own right, notably for their use as masked acyl anions. researchgate.net
A general and widely used method for the synthesis of 1,3-dithiolanes is the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of an acid catalyst, such as a Brønsted or Lewis acid. researchgate.netorganic-chemistry.org To apply this to this compound, the acetal must first be cleaved to reveal the precursor carbonyl compound and diol.
A potential synthetic route would proceed as follows:
Deprotection (Hydrolysis): The first step involves the acid-catalyzed hydrolysis of the acetal. Treatment of this compound with aqueous acid would break the acetal bond, yielding benzaldehyde (B42025) and glycerol. wikipedia.org
Thioacetalization: The resulting benzaldehyde can then be reacted with a substituted 1,2-ethanedithiol derivative under acidic conditions to form the desired substituted 1,3-dithiolane. The specific dithiol used would determine the substitution pattern of the final product.
Alternatively, a transacetalization reaction could be employed. This involves reacting the 1,3-dioxolane directly with a dithiol in the presence of a strong Lewis or Brønsted acid catalyst. thieme-connect.de The equilibrium of this reaction would need to be driven towards the formation of the thermodynamically stable 1,3-dithiolane, often by removal of the released diol (glycerol).
Precursor to Antifungal and Antibacterial Compounds
The this compound framework is a key structural motif in the development of novel antimicrobial agents. researchgate.netnih.gov The synthesis of various derivatives has shown that this scaffold can be modified to produce compounds with significant activity against a range of pathogens.
Research has demonstrated that substituted 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, derived from the dioxolane scaffold, exhibit notable antibacterial properties. researchgate.net The synthetic strategy typically involves converting the primary alcohol of a (2-aryl-1,3-dioxolan-4-yl)methanol to a good leaving group, such as a halide. This is followed by the alkylation of an appropriate azole, like 1,2,4-triazole (B32235) or imidazole, to yield the target compounds. researchgate.net These azole-containing derivatives have shown antibacterial activity comparable to ciprofloxacin (B1669076) against several Gram-positive bacteria. researchgate.net
The biological activity of these compounds is often linked to the presence of both the 1,3-dioxolane ring and the attached heterocyclic system (e.g., triazole or imidazole). researchgate.netnih.gov The 1,3-dioxolane structure is found in many biologically active molecules, and its derivatives have been investigated for a wide spectrum of activities, including antifungal and antibacterial effects. nih.govresearchgate.net Novel dioxolane compounds are being explored as potential inhibitors of ergosterol (B1671047) biosynthesis, a critical pathway in fungi, making them promising candidates for new antifungal drugs.
The table below summarizes the antimicrobial activity of some 1,3-dioxolane derivatives.
| Compound Type | Target Organism | Activity Level (MIC µg/mL) | Reference |
|---|---|---|---|
| 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles | Bacillus subtilis | Similar to Ciprofloxacin | researchgate.net |
| 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles | Staphylococcus aureus | Similar to Ciprofloxacin | researchgate.net |
| 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles | Enterococcus faecalis | Similar to Ciprofloxacin | researchgate.net |
| Substituted 1,3-Dioxolanes | Staphylococcus aureus | 625–1250 | nih.gov |
| Substituted 1,3-Dioxolanes | Staphylococcus epidermidis | Excellent | nih.gov |
| Substituted 1,3-Dioxolanes | Pseudomonas aeruginosa | Significant | nih.gov |
| Substituted 1,3-Dioxolanes | Candida albicans | Excellent | nih.gov |
| 3',4'-fused Dioxolane Sordarin Derivatives | Candida spp. | High | nih.gov |
| 3',4'-fused Dioxolane Sordarin Derivatives | Cryptococcus neoformans | High | nih.gov |
Analytical and Spectroscopic Characterization Techniques for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Phenyl-1,3-dioxolane-4-methanol, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the identity and purity of this compound. The spectra provide distinct signals for each unique proton and carbon environment in the molecule.
In ¹H NMR analysis, the spectrum displays characteristic signals for the phenyl, dioxolane ring, and methanol (B129727) protons. The formation of this compound from glycerol (B35011) and benzaldehyde (B42025) results in two chiral centers (at C2 and C4 of the dioxolane ring), leading to the formation of diastereomers (cis and trans). These diastereomers are distinguishable in the ¹H NMR spectrum, particularly by the chemical shift of the acetal (B89532) proton at the C2 position, which often appears as separate singlets for each isomer. chemicalbook.com Analysis of crude product mixtures can show four distinct peaks for this C2-methine proton, corresponding to the different isomers. chemicalbook.com
Interactive Table: Typical ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (δ) in ppm |
| Phenyl (C₆H₅) | Multiplet | 7.30 - 7.55 |
| Acetal (C2-H) | Singlet | 5.80 - 6.00 (distinct for each isomer) |
| Dioxolane Ring (C4-H, C5-H₂) | Multiplets | 3.60 - 4.50 |
| Methanol (CH₂OH) | Multiplet/Doublet | 3.50 - 3.90 |
| Hydroxyl (OH) | Broad Singlet | Variable |
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom. The spectrum confirms the presence of the ten carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the acetal carbon (C2), and the carbons of the glycerol backbone. The electronegative oxygen atoms cause the adjacent carbons (C2, C4, C5, and the methanol carbon) to appear in the downfield region (60-110 ppm), while the aromatic carbons resonate in the typical 125-140 ppm range.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Approximate Chemical Shift (δ) in ppm |
| C2 (Acetal) | 102 - 105 |
| C4 (Dioxolane Ring) | 75 - 79 |
| C5 (Dioxolane Ring) | 66 - 70 |
| CH₂OH (Methanol) | 62 - 65 |
| C-ipso (Phenyl) | 137 - 140 |
| C-ortho/meta/para (Phenyl) | 126 - 130 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique essential for determining the stereochemistry of this compound. Unlike techniques that show through-bond connectivity, NOESY reveals through-space interactions between protons that are in close proximity (typically <5 Å), which is critical for differentiating between cis and trans diastereomers. spectrabase.commasterorganicchemistry.com
In the context of this 2,4-disubstituted dioxolane, the key is to observe the spatial relationship between the proton at C2 (the acetal proton) and the proton at C4.
For the cis isomer: The C2 proton and the C4 proton are on the same face of the five-membered ring. A NOESY experiment would show a cross-peak, indicating a spatial correlation between these two protons.
For the trans isomer: The C2 proton and the C4 proton are on opposite faces of the ring. They are too far apart to produce a significant NOESY cross-peak.
By analyzing these spatial correlations, a definitive assignment of the relative stereochemistry of the isolated diastereomers can be made. spectrabase.com
Time-resolved, or in-situ, NMR spectroscopy is a powerful method for monitoring the progress of the acetalization reaction that forms this compound and for evaluating catalyst performance. capes.gov.brrsc.org By recording ¹H NMR spectra at regular intervals directly from the reaction mixture, researchers can track the concentrations of reactants and products over time. rsc.orgdocbrown.info
In a typical experiment monitoring the reaction between benzaldehyde and glycerol, the following would be observed:
A decrease in the intensity of the aldehyde proton signal from benzaldehyde (around 10 ppm).
An increase in the intensity of the characteristic product signals, most notably the acetal proton of this compound (around 5.8-6.0 ppm). rsc.org
This real-time data allows for the calculation of reaction rates, conversion percentages, and selectivity towards the desired five-membered ring product versus the six-membered ring isomer (2-phenyl-1,3-dioxan-5-ol). This technique is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading, and for studying the evolution and deactivation of catalysts under operational conditions. docbrown.inforesearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns. The monoisotopic mass of the compound (C₁₀H₁₂O₃) is 180.0786 g/mol . hmdb.ca
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the complex mixture obtained from the synthesis reaction. The gas chromatograph separates the different components of the mixture, such as the unreacted starting materials, the desired this compound, and other byproducts like its six-membered ring isomer.
The different diastereomers (cis and trans) of this compound often have slightly different retention times on the GC column, allowing for their separation. As each separated component enters the mass spectrometer, it is ionized and fragmented. All diastereomers will exhibit the same molecular ion peak (m/z = 180), confirming their identity. The fragmentation pattern, which results from the breaking of specific bonds within the molecule, provides further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different bonds.
Key characteristic absorptions for this molecule include:
A broad band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the primary alcohol group.
Multiple sharp bands in the 1150-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the acetal and alcohol functionalities.
Absorptions around 3100-3000 cm⁻¹ for the aromatic C-H stretches and around 1600 cm⁻¹ and 1450 cm⁻¹ for the aromatic C=C ring stretches. researchgate.net
The presence of these bands confirms the successful incorporation of the key functional groups into the final molecular structure.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium, Sharp |
| Alkyl C-H | Stretch | 2990 - 2850 | Medium |
| Aromatic C=C | Ring Stretch | ~1600, ~1450 | Medium to Weak |
| Acetal/Ether (C-O) | Stretch | 1150 - 1000 | Strong |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be elucidated.
For a chiral compound such as this compound, which possesses stereogenic centers, obtaining a single crystal of sufficient quality is the first critical step. The subsequent diffraction experiment involves bombarding the crystal with X-rays and measuring the intensities and positions of the diffracted beams. The resulting diffraction pattern is then mathematically transformed into an electron density map, from which the molecular structure can be resolved.
In the context of determining absolute configuration, the phenomenon of anomalous dispersion is key. When the incident X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to a breakdown of Friedel's law, which states that the intensities of reflections from (hkl) and (-h-k-l) planes are equal. The measurement and analysis of these intensity differences, known as Bijvoet pairs, allow for the correct assignment of the absolute stereochemistry.
While specific crystallographic data for this compound is not widely published, studies on related dioxolane derivatives provide insight into the expected outcomes. For instance, the analysis of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one has demonstrated the power of X-ray diffraction in confirming the absolute configuration of products derived from it. ebi.ac.uk Similarly, the crystal structure of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, a related compound, was determined to be in the monoclinic P21/c space group. researchgate.net For this compound, one would expect to obtain data on its crystal system, space group, unit cell dimensions, and the refined Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration.
Table 1: Representative Crystallographic Data for a Related Dioxolane Derivative
| Parameter | Value (for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 5.7961 (4) |
| b (Å) | 8.8271 (7) |
| c (Å) | 29.754 (2) |
| β (°) | 92.150 (7) |
| V (ų) | 1521.26 (19) |
| Z | 4 |
| R-factor | 0.041 |
| Data from a study on a related dioxolane compound illustrates the type of information obtained from X-ray crystallography. researchgate.net |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. The compound is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection.
A typical GC method for the analysis of related dioxolanes, such as 4-methyl-2-phenyl-1,3-dioxolane, utilizes a capillary column with a non-polar stationary phase like DB-Wax or HP-5. nist.gov The oven temperature is programmed to ramp up to ensure efficient separation of components with different boiling points. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration and purity. For a comprehensive analysis, GC can be coupled with mass spectrometry (GC/MS) to provide structural information based on the fragmentation pattern of the molecule. nih.gov
Table 2: Illustrative GC Conditions for Analysis of a Related Dioxolane
| Parameter | Condition |
| Column | Capillary, DB-Wax (30 m x 0.25 mm x 0.5 µm) |
| Carrier Gas | Helium |
| Temperature Program | 40°C (5 min hold), then ramp at 4°C/min to 250°C (15 min hold) |
| Detector | Flame Ionization Detector (FID) |
| These conditions are based on methods for analyzing similar dioxolane compounds and would be a good starting point for the analysis of this compound. nist.gov |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution
High-performance liquid chromatography is particularly crucial for the separation of the enantiomers of this compound. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral resolution of dioxolane derivatives. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The resolution of the enantiomers is influenced by the nature of the modifier, temperature, and pressure. nih.gov Supercritical fluid chromatography (SFC), which uses a supercritical fluid like carbon dioxide as the mobile phase, can also be an effective technique for the chiral separation of such compounds. nih.gov
Table 3: Exemplary Chiral HPLC/SFC Conditions for Dioxolane Derivatives
| Parameter | Condition |
| Chiral Stationary Phase | Amylose-based column |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol) |
| Detection | UV |
| These conditions are based on a study of the chiral separation of four 1,3-dioxolane (B20135) derivatives and would be applicable for the enantiomeric resolution of this compound. nih.gov |
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as a monomer or co-monomer to synthesize polymers, gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the primary technique for characterizing the resulting macromolecules. GPC separates polymers based on their hydrodynamic volume in solution, allowing for the determination of their molecular weight distribution.
In a GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. The elution volume is then correlated with the molecular weight of the polymer by calibrating the system with polymer standards of known molecular weights. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.
A study on the polymerization of a closely related monomer, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), with methyl methacrylate (B99206) (MMA) provides relevant GPC data. The resulting copolymers were found to have number-average molecular weights (Mn) in the range of 20–30 kg/mol and a polydispersity index (Đ) of 1.3–1.4. rsc.org
Table 4: GPC Data for a Copolymer of a Related Dioxolane Monomer
| Parameter | Value |
| Monomer | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) co-polymerized with MMA |
| Number-Average Molecular Weight (Mn) | ~20–30 kg/mol |
| Polydispersity Index (Đ or PDI) | 1.3–1.4 |
| This data for a polymer derived from a similar monomer provides an indication of the expected molecular weight characteristics for polymers of this compound. rsc.org |
Elemental Analysis for Compositional Determination
Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, with the chemical formula C₁₀H₁₂O₃, this analysis would determine the percentages of carbon, hydrogen, and oxygen.
In a typical combustion analysis, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values confirms the elemental composition and purity of the compound.
Research on the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a related compound, included characterization by elemental analysis, underscoring the importance of this technique in confirming the identity of newly synthesized molecules. rsc.org
Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₂O₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 66.65 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.71 |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.64 |
| Total | 180.203 | 100.00 |
Computational and Theoretical Studies on 2 Phenyl 1,3 Dioxolane 4 Methanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. contaminantdb.ca For 2-Phenyl-1,3-dioxolane-4-methanol, DFT could provide insights into electron distribution, orbital energies, and the molecule's susceptibility to electrophilic or nucleophilic attack. Studies on similar molecules, such as other dioxolane derivatives and phenyl-containing compounds, have successfully employed DFT to understand their chemical behavior. habitablefuture.orgnih.gov
Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, this could involve modeling its synthesis, such as the acetalization reaction between benzaldehyde (B42025) and glycerol (B35011), or its subsequent reactions. nih.gov For instance, in the study of related dioxolanes, computational methods have been used to understand the energetics of reaction pathways. rsc.org A hypothetical reaction pathway analysis for the formation of this compound could involve the calculation of the energy profile, as illustrated in the hypothetical table below.
Hypothetical Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.1 |
| Products | -12.4 |
This table is for illustrative purposes only and does not represent actual calculated data for the specified compound.
Computational studies are instrumental in understanding how catalysts function at a molecular level, which can aid in the optimization of reaction conditions. For the synthesis of this compound, which can be catalyzed by acids nih.gov, computational modeling could explore the interactions between the catalyst and the reactants. This can involve identifying the active catalytic species and determining the energy barriers of the catalyzed versus uncatalyzed reactions. Studies on the catalytic synthesis of other dioxolane-4-methanol derivatives have utilized these approaches. nih.gov
The three-dimensional shape of a molecule, or its conformation, is crucial to its properties and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms and the energy differences between various conformers. This is particularly relevant due to the flexible dioxolane ring and the rotatable phenyl and hydroxymethyl groups. Such studies on similar molecules have been performed using DFT. chemicalbook.comresearchgate.net The relative stability of different conformers can be determined by calculating their energies, as shown in the hypothetical data table below.
Hypothetical Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| A | 0.00 | 75.3 |
| B | 1.50 | 10.2 |
| C | 2.10 | 4.5 |
This table is for illustrative purposes only and does not represent actual calculated data for the specified compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For this compound, MD simulations could be used to understand its behavior in different solvents, its interactions with other molecules, or its dynamics in a condensed phase. While no specific MD studies on this compound were found, research on related systems demonstrates the utility of this technique for exploring molecular behavior that is not accessible through static calculations. habitablefuture.org
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. While an experimental ¹H-NMR spectrum of the crude product is available researchgate.net, there are no published computational predictions to compare it with. The prediction of NMR chemical shifts using computational methods is a well-established field. d-nb.inforesearchgate.net
Hypothetical Predicted vs. Experimental ¹H-NMR Chemical Shifts
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H-2 | 5.85 | 5.90 |
| H-4 | 4.30 | 4.35 |
| H-5a | 4.15 | 4.20 |
| H-5b | 3.95 | 4.00 |
| -CH₂OH | 3.70 | 3.75 |
This table is for illustrative purposes only and does not represent actual calculated data for the specified compound.
Analysis of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the structure and properties of molecules. nih.gov For this compound, the hydroxyl group can participate in hydrogen bonding, and the phenyl ring can engage in π-stacking interactions. Computational methods can be used to visualize and quantify these interactions. nih.govdntb.gov.ua Analysis of non-covalent interactions in related molecules has provided significant insights into their crystal packing and supramolecular chemistry. researchgate.net
Computational Catalyst Design and Optimization for this compound
The synthesis of this compound, primarily through the acetalization of glycerol with benzaldehyde, is a reaction of significant interest for producing valuable biofuel additives and chemical intermediates. mdpi.comnih.govnih.gov The efficiency and selectivity of this process are heavily dependent on the catalyst employed. While experimental screening of catalysts has identified several effective options, computational catalyst design and optimization offer a pathway to more rapidly discover and refine catalysts with superior performance. This approach uses theoretical calculations to predict catalyst behavior, thereby reducing the need for extensive laboratory work. rsc.org
The design process often begins with identifying key reaction descriptors—properties that correlate with catalytic activity. For acid-catalyzed acetalization, this could be the Brønsted or Lewis acidity of the catalyst. mdpi.commdpi.com Computational models can calculate these properties for a range of potential catalyst materials, including metal oxides, zeolites, and functionalized solid supports. researchgate.netmdpi.com By screening a large number of candidate materials in silico, researchers can identify promising catalysts for experimental validation.
Furthermore, computational studies can aid in optimizing existing catalyst systems. For instance, in the case of supported catalysts like tungstophosphoric acid on silica-coated magnetite (Fe₃O₄@SiO₂@HPW), DFT calculations can elucidate the nature of the interaction between the active species and the support, and how this influences catalytic activity. mdpi.com This understanding can guide the rational design of improved catalysts with enhanced stability and reusability.
While dedicated computational studies for designing catalysts specifically for this compound synthesis are still emerging, the principles of computational catalysis are well-established and have been applied to similar reactions. rsc.orgpnnl.gov The integration of computational screening with experimental validation holds significant promise for the development of next-generation catalysts for the efficient and selective production of this valuable chemical.
Detailed Research Findings
Experimental studies have laid the groundwork for future computational analysis by identifying effective catalysts and optimizing reaction conditions. These findings provide the initial data against which computational models can be benchmarked.
For example, the use of a ferromagnetic heteropolyacid catalyst (Fe₃O₄@SiO₂@HPW) has been investigated for the acetalization of glycerol with benzaldehyde. mdpi.com The optimization of reaction parameters was carried out using a Box-Behnken design (BBD), a statistical methodology that can be complemented by computational models to refine the search for optimal conditions. mdpi.com The study identified temperature, catalyst amount, and the molar ratio of glycerol to benzaldehyde as key variables influencing glycerol conversion and selectivity towards the desired cyclic acetals. mdpi.com
Another study focused on a sulfated CeO₂-ZrO₂ catalyst, which also demonstrated high activity and selectivity. nih.govnih.gov The strong surface acidity of this catalyst was identified as a crucial factor for its performance. nih.govnih.gov Computational modeling could further investigate the nature of these acid sites and their specific role in the reaction mechanism.
The following tables summarize the experimental findings from these studies, providing a basis for the types of data that computational models would aim to predict and explain.
Table 1: Optimization of Reaction Parameters for Glycerol Acetalization with Benzaldehyde using Fe₃O₄@SiO₂@HPW Catalyst. mdpi.com
| Parameter | Range Studied | Optimal Value |
|---|---|---|
| Temperature (°C) | 80 - 120 | 120 |
| Catalyst Amount (wt%) | 1 - 5 | 5 |
| Glycerol/Benzaldehyde Molar Ratio | 1:1 - 1:1.2 | 1:1.15 |
Table 2: Performance of Fe₃O₄@SiO₂@HPW Catalyst under Optimized Conditions. mdpi.com
| Metric | Value |
|---|---|
| Glycerol Conversion | 96.1% |
| Acetal (B89532) Selectivity | 78.36% |
Table 3: Effect of Reaction Conditions on Glycerol Conversion and Selectivity using SO₄²⁻/CeO₂-ZrO₂ Catalyst. nih.govnih.gov
| Parameter | Condition | Glycerol Conversion | Dioxolane Selectivity | Dioxane Selectivity |
|---|---|---|---|---|
| Solvent | Toluene (B28343) | 86% | - | - |
| n-hexane | 70% | - | - | |
| tert-butanol | 64% | - | - | |
| Pentanol | 0% | - | - | |
| Catalyst Loading | 3 wt% | - | - | - |
| 5 wt% | - | - | - | |
| 9 wt% | - | 87.20% | 12.80% | |
| Temperature | 80 °C | - | - | - |
| 90 °C | - | - | - | |
| 100 °C | - | 87.20% | 12.80% |
These experimental results highlight the key parameters that a computational model would need to capture to be predictive. Future computational work would likely focus on building models that can reproduce these trends and then use these validated models to explore new catalyst compositions and reaction conditions beyond what has been tested experimentally.
Green Chemistry Principles in the Synthesis of 2 Phenyl 1,3 Dioxolane 4 Methanol
Development of Sustainable Synthetic Routes
The traditional synthesis of 2-Phenyl-1,3-dioxolane-4-methanol often involves the reaction of glycerol (B35011) with benzaldehyde (B42025). Modern sustainable approaches focus on improving the efficiency and environmental footprint of this process. Research has demonstrated that the choice of catalyst and reaction conditions significantly impacts the sustainability of the synthesis. For instance, the use of heterogeneous acid catalysts can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. researchgate.net
One sustainable route involves the transacetalization of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) with benzaldehyde. researchgate.net This method leverages a bio-based starting material and can be performed under solvent-free conditions, further enhancing its green credentials.
Use of Bio-Based Feedstocks (e.g., Glycerol)
Glycerol, a major byproduct of the biodiesel industry, is a key renewable feedstock for the synthesis of this compound. researchgate.net The utilization of crude glycerol, in particular, presents an attractive opportunity for waste valorization, transforming a low-value byproduct into a higher-value chemical. researchgate.net This approach aligns with the principles of a circular economy by finding applications for waste streams from other industrial processes. The direct condensation of glycerol with benzaldehyde is a common method for producing this compound. researchgate.net
The use of bio-based feedstocks extends beyond glycerol. For instance, some synthetic strategies for related dioxolane structures utilize diols derived from biomass through enzymatic cascades. nih.gov
Solventless Reaction Conditions
A significant advancement in the green synthesis of this compound is the implementation of solventless reaction conditions. researchgate.netresearchgate.net By eliminating the need for organic solvents, these processes reduce waste, minimize environmental pollution, and can lead to lower operational costs. The reaction between glycerol and benzaldehyde can be carried out neat, often with the aid of a solid acid catalyst. researchgate.net
Microwave irradiation has also been explored as a technique to facilitate solvent-free synthesis of related dioxolane structures, offering rapid reaction times and high yields. researchgate.net
Design and Application of Recyclable Catalytic Systems
The development of recyclable catalysts is a cornerstone of green chemistry and has been a major focus in the synthesis of this compound. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused in subsequent batches, reducing waste and catalyst cost.
Several types of recyclable catalysts have been investigated for this synthesis:
Amberlyst Resins: Solid acid ion-exchange resins like Amberlyst-15 have been shown to be effective catalysts for the solventless transacetalization of solketal with benzaldehyde. researchgate.net These catalysts can be recovered and reused multiple times with minimal loss of activity. researchgate.net
Sulfated Zirconia: This solid acid catalyst has also been explored for the synthesis of solketal, a precursor to this compound. researchgate.net
Carbon-Based Catalysts: Catalysts derived from biomass, such as sulfonated carbons, have demonstrated high efficiency in the synthesis of solketal from glycerol. researchgate.net These catalysts are not only recyclable but also derived from renewable resources, further enhancing the sustainability of the process.
The reusability of these catalysts is a key factor in their practical application. For example, some carbon-based catalysts have been shown to retain over 90% of their activity after five reaction cycles. researchgate.net
Table 1: Comparison of Recyclable Catalysts in Dioxolane Synthesis
| Catalyst | Reactants | Product | Key Advantages |
| Amberlyst-15 | Solketal, Benzaldehyde | This compound | Heterogeneous, Recyclable, Solvent-free conditions |
| Sulfated Zirconia | Glycerol, Acetone (B3395972) | Solketal | Solid acid, Potential for recyclability |
| Biomass-derived Sulfonated Carbon | Glycerol, Acetone | Solketal | Renewable source, High efficiency, Recyclable |
Process Intensification Strategies (e.g., Ultrasonication)
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, ultrasonication has emerged as a promising process intensification strategy. The application of ultrasound can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional methods.
Atom Economy and Waste Minimization Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning that all atoms from the reactants are incorporated into the final product, and no waste is generated.
The synthesis of this compound from glycerol and benzaldehyde is an acetalization reaction. The primary byproduct of this reaction is water.
Reaction: Glycerol + Benzaldehyde → this compound + Water
Advanced Research Directions and Future Perspectives
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
The synthesis of 2-Phenyl-1,3-dioxolane-4-methanol from glycerol (B35011) and benzaldehyde (B42025) can result in a mixture of isomers, including the five-membered dioxolane ring and the six-membered dioxane ring. Achieving high selectivity for the desired dioxolane product, particularly with control over its stereochemistry (cis and trans isomers), is a primary research goal. Future exploration is centered on novel catalytic systems that can enhance this stereoselectivity.
Current research has moved beyond traditional homogeneous acid catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. The focus is now on robust, recyclable heterogeneous catalysts. nih.govnih.gov Advanced materials being investigated include:
Supported Heteropolyacids: Tungstophosphoric acid (HPW) supported on materials like silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂@HPW) or various metal oxides (TiO₂, CeO₂, ZrO₂) have shown high activity and selectivity. mdpi.com These catalysts offer strong Brønsted acidity and can be easily recovered using an external magnet, facilitating continuous processes. mdpi.com
Sulfated Metal Oxides: Catalysts such as SO₄²⁻/CeO₂–ZrO₂ are being explored for their strong surface acidity and porosity, which contribute to enhanced catalytic activity in glycerol acetalization. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are emerging as highly tunable catalysts. Their well-defined porous structures and the ability to incorporate specific active sites (e.g., lanthanide metal centers) allow for precise control over the reaction environment, potentially leading to superior selectivity. nih.gov Recent studies on benzaldehyde acetalization using MOFs have demonstrated higher catalytic activity compared to traditional zeolites. nih.gov
Functionalized Solid Acids: Immobilizing sulfonic acid groups onto solid supports like silica (B1680970) derived from rice husk ash creates effective and sustainable catalysts. researchgate.net
Future work will likely involve the design of chiral catalysts or catalytic systems that can induce high diastereoselectivity, providing a direct route to specific isomers of this compound. This would be a significant step forward, as enantiomerically pure forms of related dioxolanes are valuable in the synthesis of pharmaceuticals.
Development of New Derivatives with Tunable Reactivity for Specific Synthetic Targets
Research is actively pursuing the synthesis of new derivatives of this compound to create molecules with tailored properties for specific applications, most notably in polymer science. A key class of these derivatives is cyclic ketene (B1206846) acetals (CKAs) .
2-Methylene-4-phenyl-1,3-dioxolane (MPDL), a CKA derived from the parent compound, is a highly effective monomer for radical ring-opening polymerization (rROP) . researchgate.netrsc.org This polymerization technique allows for the introduction of ester bonds into the backbone of vinyl polymers, rendering them degradable. researchgate.netrsc.org This approach is critical for developing environmentally benign plastics that can break down under specific conditions. digitellinc.com
The "tunable" aspect of these derivatives lies in several areas:
Monomer Structure: By modifying the diol used in the initial synthesis (e.g., using bio-based diols from sugars or flavanols), the properties of the resulting CKA and the subsequent polymer can be altered. digitellinc.com
Copolymerization: CKAs like MPDL can be copolymerized with a wide range of traditional vinyl monomers, such as methyl methacrylate (B99206) (MMA) or maleimides. researchgate.netrsc.org This allows for the creation of copolymers with a precisely controlled balance of properties, including degradability, thermal characteristics, and functionality. researchgate.net
Polymer Architecture: Advanced polymerization techniques enable the synthesis of various polymer architectures, such as block copolymers. For instance, the copolymerization of a CKA with a hydrophilic monomer can produce amphiphilic block copolymers that self-assemble into degradable nanoparticles, a promising avenue for drug delivery systems. researchgate.net
Future research will focus on expanding the library of CKA monomers derived from this compound and exploring their copolymerization with a broader range of functional monomers to create advanced materials for biomedical applications, sustainable packaging, and coatings. digitellinc.com
Integrated Computational and Experimental Approaches for Reaction Design
To accelerate the discovery of new catalysts and understand complex reaction pathways, researchers are increasingly combining experimental work with computational modeling. Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms, predicting catalyst performance, and rationalizing stereochemical outcomes in organic reactions. nih.govnih.gov
In the context of this compound synthesis, integrated approaches can provide deep insights:
Mechanism Elucidation: DFT calculations can map the energy landscape of the acetalization reaction, identifying the transition states for the formation of the five-membered dioxolane versus the six-membered dioxane ring. This helps in understanding why a particular catalyst favors one product over the other.
Catalyst Design: By modeling the interaction between the reactants (glycerol and benzaldehyde) and the active sites of a heterogeneous catalyst, researchers can predict which catalyst structures will be most effective. This computational screening can significantly reduce the experimental effort required to identify optimal catalysts.
Stereoselectivity Prediction: DFT is particularly useful for analyzing the factors that control stereoselectivity. nih.gov By calculating the energies of the different transition states leading to cis and trans isomers, researchers can predict the diastereomeric ratio and design catalysts that favor the formation of a single, desired stereoisomer. nih.gov
The synergy between computational predictions and experimental validation is a key future direction. rsc.org This approach allows for a more rational and efficient design of experiments, moving from trial-and-error to a knowledge-based development of highly selective synthetic routes. nih.gov
Scale-Up Considerations for Industrial Application
The transition from laboratory-scale synthesis to industrial production presents several challenges that must be addressed for this compound and its derivatives to become commercially viable. researchgate.netbcrec.id A primary source of the starting material, glycerol, is the biodiesel industry, which produces large quantities of crude glycerol. mdpi.com
Key considerations for scale-up include:
Feedstock Purity: Crude glycerol contains impurities like water, methanol (B129727), salts, and fatty acids, which can inhibit catalytic activity and complicate purification processes. mdpi.comrsc.org Developing robust catalysts that can tolerate these impurities or integrating cost-effective purification steps is crucial.
Catalyst Stability and Recyclability: For an economically feasible process, the catalyst must be highly stable and easily recyclable over many cycles without significant loss of activity or selectivity. mdpi.com This is a major driver for the development of heterogeneous catalysts that can be used in continuous flow reactors. researchgate.net
Process Technology: Moving from batch reactions to continuous flow processes is a major goal for industrial production. researchgate.net Continuous reactors, such as Corning's Advanced-Flow™ reactors, offer better control over reaction parameters, improved heat and mass transfer, and higher throughput, leading to a more efficient and safer process. researchgate.net
Techno-Economic Analysis: A thorough techno-economic analysis is essential to evaluate the commercial viability of any proposed industrial process. acs.org This includes assessing capital and operating costs, raw material costs, and the market value of the final product.
Future research will focus on developing integrated processes that combine glycerol purification, catalytic conversion, and product separation in a continuous and cost-effective manner.
Investigation of Emerging Applications in Specialized Organic Transformations
Beyond its role as a precursor to polymers, this compound and its derivatives are being explored for a range of specialized applications in organic synthesis and materials science.
Chiral Building Blocks: The inherent chirality of the molecule makes it a valuable starting material for the asymmetric synthesis of complex molecules, including pharmaceuticals. The different functional groups (hydroxyl, phenyl, and the dioxolane ring) can be selectively modified to build up molecular complexity.
Fragrance and Flavor Industry: Related acetals are known to possess interesting sensory properties. For example, diastereomers of 2-methyl-4-phenyl-1,3-dioxolane (B8692464) are noted for having distinct jasmine and chocolate odor impressions, suggesting potential applications for this compound or its esters in the fragrance industry. google.com
Advanced Solvents and Fuel Additives: The parent compound and its ethers are being investigated as green solvents and as potential bio-additives for fuels, leveraging their origin from renewable glycerol. nih.govresearchgate.net The acetal (B89532) structure can improve fuel properties.
Polymer-Supported Reagents: The hydroxyl group provides a handle to attach the molecule to a polymer support. Such polymer-supported reagents are useful in solution-phase parallel synthesis, where they facilitate product purification by simple filtration. nih.gov
The continued exploration of this compound's reactivity will undoubtedly uncover new and innovative applications in diverse fields of organic chemistry.
Q & A
Q. Why do studies report varying product distributions for glycerol-benzaldehyde acetalization?
- Analysis : Discrepancies arise from differences in catalyst type (homogeneous vs. heterogeneous), water content, and reaction time. For instance, cationic resins favor five-membered rings under anhydrous conditions, while ferromagnetic catalysts may promote six-membered acetals due to stronger acidity. Systematic meta-analyses of published datasets using machine learning can identify critical variables .
Tables
Table 1 : Key reaction conditions and outcomes for this compound synthesis
Table 2 : Computational vs. experimental stability of derivatives
| Derivative | Computational Stability (kcal/mol) | Experimental -NMR Shift (ppm) | Conformer Preference |
|---|---|---|---|
| 2-Phenyl-1,3-dioxolane | -15.2 (DFT) | 75.3 (C4) | Hyperconjugation |
| 2-Phenyl-1,3-dithiane | -18.7 (DFT) | 82.1 (C4) | Electron transfer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
